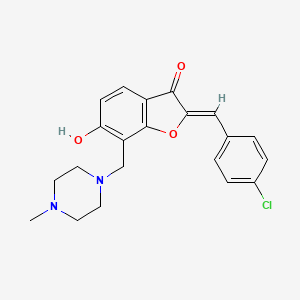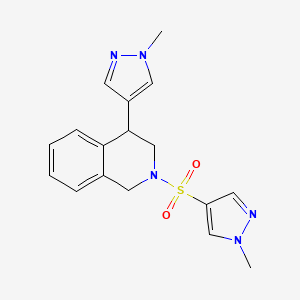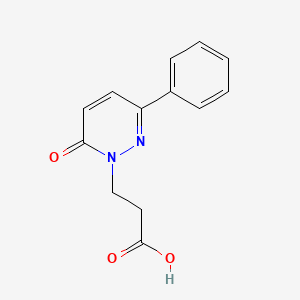![molecular formula C18H28N2O4 B2959801 N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide CAS No. 899982-29-7](/img/structure/B2959801.png)
N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the 1,4-dioxaspiro[4.4]nonan-2-ylmethyl and cyclohex-1-en-1-yl groups . The exact structure would depend on the specific arrangement of these groups and the presence of any additional functional groups .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure . Without more specific information, it’s difficult to provide an analysis of the physical and chemical properties of this compound .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide and its derivatives have been a subject of study in synthetic chemistry. For instance, the synthesis of functionalized γ-Spirolactone and 2-Oxabicyclo[3.3.0]octane derivatives from nucleophilic oxirane ring opening has been explored. These compounds are important structural sub-units in several classes of bioactive compounds (Santos, Barreiro, Braz-Filho, & Fraga, 2000).
Biological and Pharmacological Studies
Antimalarial Activity : Research has shown that medium-sized 1,2,4,5-tetraoxacycloalkanes, similar in structure to N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide, have potential as antimalarial drugs. For example, 1,2,6,7-tetraoxaspiro[7.11]nonadecane has been identified as a promising, inexpensive, and potent antimalarial agent (Kim et al., 2001).
Antihypertensive Agents : Compounds with a structure similar to N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide have been prepared and screened as potential antihypertensive agents. These include 1-oxa-3,8-diazaspiro[4.5]decan-2-ones with various substitutions, showing promise in treating hypertension (Caroon et al., 1981).
Neuroprotective and Antinociceptive Activities : Derivatives of N1-(1,4-dioxaspiro[4.5]dec-2-ylmethyl)-4-(2-methoxyphenyl)piperazine, a compound structurally related to N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide, have been identified as potent 5-HT1A receptor agonists. These compounds have shown promising neuroprotective activity and potent antinociceptive effects in mouse formalin tests, suggesting potential use in pain control (Franchini et al., 2017).
Interaction with Proteins and Potential Allergenic Activity
Compounds like 1-(1-hydroperoxy-1-methylethyl)cyclohexene, structurally similar to N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide, have been synthesized to study their interaction with proteins. It was found that such compounds could generate highly reactive radicals in the epidermis, potentially leading to the formation of antigenic structures and allergic contact dermatitis (Lepoittevin & Karlberg, 1994).
Safety And Hazards
Propiedades
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-N'-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O4/c21-16(19-11-8-14-6-2-1-3-7-14)17(22)20-12-15-13-23-18(24-15)9-4-5-10-18/h6,15H,1-5,7-13H2,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDSMPUOQWAHSFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C(=O)NCC2COC3(O2)CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

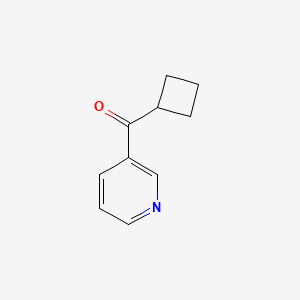
![N-(3-chlorophenyl)-2-(3,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide](/img/structure/B2959721.png)
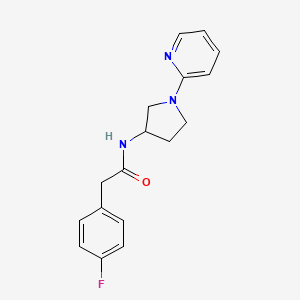
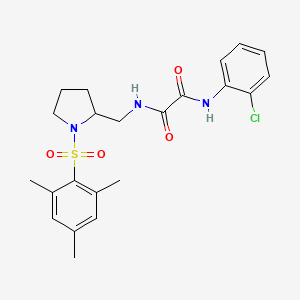
![N-[4-(tetrazol-1-yl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B2959727.png)
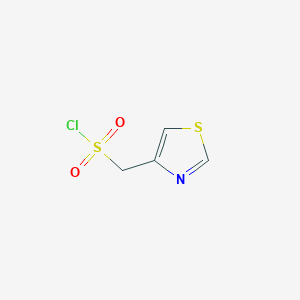
![Benzo[c][1,2,5]thiadiazol-5-yl(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone](/img/structure/B2959730.png)
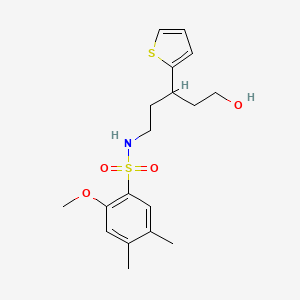
![8-[3-(4-Chlorophenyl)sulfonyl-6-methylquinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2959732.png)
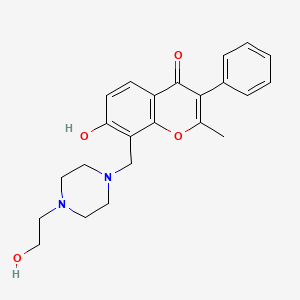
methanone oxime](/img/structure/B2959736.png)
